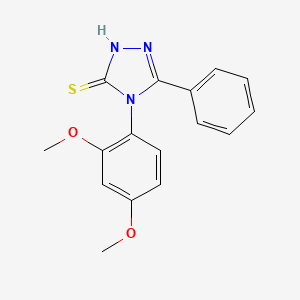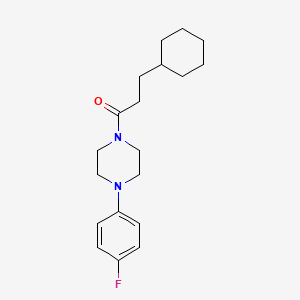
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde, also known as PPA-115, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
作用机制
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde depend on the specific disease or condition being studied. In cancer research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to reduce inflammation and oxidative stress in the brain. In Parkinson's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to increase the levels of dopamine, a neurotransmitter involved in movement and reward.
实验室实验的优点和局限性
One advantage of using 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific cellular processes. However, one limitation of using 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde is its potential toxicity, as it has been shown to cause cell death in some non-cancerous cell lines.
未来方向
There are several future directions for research on 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the toxicity of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in more detail, in order to determine its safety for use in humans. Additionally, further research is needed to understand the precise mechanism of action of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde and its effects on specific cellular processes.
合成方法
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde can be synthesized through a multi-step process involving the reaction of 2-amino-5-chlorobenzoxazole with 2-pyridinecarboxaldehyde, followed by the addition of acryloyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in its pure form.
科学研究应用
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In Alzheimer's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In Parkinson's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to protect dopaminergic neurons, which are often damaged in the disease.
属性
IUPAC Name |
(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-5-13-12(7-11)19-15(21-13)10(9-20)8-18-14-3-1-2-6-17-14/h1-9H,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVJPMIWESOQHV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=C(C=O)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C(\C=O)/C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)


![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)

![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)
![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)